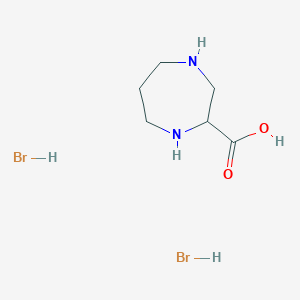

1,4-Diazepane-2-carboxylic acid dihydrobromide

Beschreibung

Eigenschaften

IUPAC Name |

1,4-diazepane-2-carboxylic acid;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2.2BrH/c9-6(10)5-4-7-2-1-3-8-5;;/h5,7-8H,1-4H2,(H,9,10);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXKDPZBVRJEHBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(NC1)C(=O)O.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Ring-Closing Reactions Under Alkaline Conditions

- Starting Materials : Typically, a di-functionalized precursor such as a diamine or a dihaloalkane reacts with a carboxyl-containing intermediate.

- Mechanism : The ring closure proceeds via nucleophilic substitution or condensation, often facilitated by a base (e.g., potassium hydroxide or sodium hydroxide).

- Example : In related benzodioxane carboxylic acid synthesis, 3,4-dihydroxy benzaldehyde reacts with 1,2-dibromoethane under alkaline conditions to form the cyclic intermediate.

| Parameter | Typical Conditions |

|---|---|

| Base | KOH, NaOH aqueous solution |

| Molar Ratio | Hydroxy compound : dibromoalkane = 1:5 |

| Temperature | Reflux temperature (~100 °C) |

| Reaction Time | 5 hours or until completion |

| Solvent | Aqueous or mixed aqueous-organic |

Oxidation to Carboxylic Acid

- Oxidants : Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly employed.

- Procedure : The cyclic intermediate aldehyde or alcohol is oxidized to the corresponding carboxylic acid.

- Conditions : Oxidation is performed in aqueous media at elevated temperatures (70–110 °C), with controlled addition of oxidant to avoid over-oxidation.

| Oxidant | KMnO4 (preferred) or H2O2 |

|---|---|

| Temperature | 70–110 °C |

| Reaction Time | 1–2 hours |

| pH Control | Alkalization post-reaction (e.g., 10% KOH) |

| Yield | Up to 90% reported in analogous systems |

Salt Formation: Dihydrobromide

- After obtaining the free acid, the compound is treated with hydrobromic acid (HBr) or bromide salts to form the dihydrobromide salt.

- This step enhances compound stability and solubility for further applications.

Detailed Preparation Protocol (Adapted from Analogous Compounds)

| Step | Description | Conditions/Notes |

|---|---|---|

| 1 | Ring Closure : React diamine or dihaloalkane precursor with carboxyl-containing intermediate | Use alkaline aqueous medium (NaOH or KOH), reflux for 4–6 hours, monitor by TLC for completion |

| 2 | Isolation : Extract organic phase, wash with water and brine, concentrate to obtain intermediate | Purify by recrystallization if necessary |

| 3 | Oxidation : Treat intermediate with KMnO4 in aqueous solution at 70–110 °C | Add KMnO4 dropwise, reflux for 1–2 hours, monitor by TLC, quench with KOH to neutralize |

| 4 | Acidification and Precipitation : Acidify with concentrated HCl or HBr to precipitate acid form | Filter and wash precipitate to neutrality |

| 5 | Salt Formation : React acid with hydrobromic acid to form dihydrobromide salt | Control stoichiometry to obtain dihydrobromide salt, dry under vacuum |

Research Findings and Yield Data

- Analogous compounds prepared via this method have demonstrated yields around 85–90%, with high purity confirmed by NMR and mass spectrometry.

- The use of potassium permanganate as an oxidant reduces safety hazards compared to other oxidants like urea peroxide and improves yield and cost efficiency.

- Reaction conditions are mild enough to allow scalability for industrial production.

Comparative Table of Preparation Parameters

| Parameter | Method A (Alkaline Ring Closure + KMnO4 Oxidation) | Method B (Alternative Oxidants) |

|---|---|---|

| Ring Closure Base | KOH or NaOH aqueous | NaOH or K2CO3 |

| Ring Closure Temperature | Reflux (~100 °C) | Reflux or room temperature |

| Oxidant | KMnO4 | H2O2, Urea peroxide |

| Oxidation Temperature | 70–110 °C | 25–80 °C |

| Yield | Up to 90% | 70–85% |

| Safety | Safer (KMnO4 preferred) | Potential hazards with peroxide oxidants |

| Scalability | Suitable for industrial scale | May require additional safety measures |

Notes on Methodology

- The precise synthesis of this compound requires careful control of reaction stoichiometry and pH to avoid side reactions.

- Purification steps such as recrystallization and chromatography are critical for removing impurities.

- Salt formation is essential for stabilizing the compound and enhancing its handling properties.

Analyse Chemischer Reaktionen

Types of Reactions: 1,4-Diazepane-2-carboxylic acid dihydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents for these reactions include halogens, acids, and bases.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Halogens, acids, bases; reaction conditions vary depending on the specific substitution.

Major Products Formed:

Oxidation: Formation of oxides and other oxygenated derivatives.

Reduction: Formation of reduced derivatives with altered functional groups.

Substitution: Formation of substituted compounds with new functional groups replacing original atoms or groups.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

-

Neurological Disorders :

- The compound has been investigated for its potential in treating neurological disorders such as schizophrenia, depression, and attention deficit hyperactivity disorder (ADHD). Its role as a selective H3 receptor antagonist or inverse agonist positions it as a candidate for modulating neurotransmitter systems involved in these conditions .

-

Anxiolytic and Analgesic Effects :

- Research indicates that derivatives of diazepane compounds exhibit significant anxiolytic and analgesic properties. For instance, studies on related compounds have shown efficacy in reducing anxiety-like behaviors in animal models, suggesting potential therapeutic applications for anxiety disorders .

- Anticonvulsant Activity :

Synthesis and Derivative Studies

- Synthesis Techniques :

-

Derivative Research :

- Numerous studies have synthesized derivatives of 1,4-diazepane-2-carboxylic acid to enhance its biological activity. For example, the introduction of various substituents has been shown to improve receptor binding affinities and therapeutic efficacy against specific targets like serotonin receptors .

Case Study 1: Antidepressant Activity

A series of derivatives were tested using mouse models for antidepressant effects. The findings indicated that certain modifications led to enhanced efficacy compared to established antidepressants like fluoxetine. This suggests that 1,4-diazepane derivatives could represent a new class of antidepressants with improved therapeutic profiles .

Case Study 2: Enzyme Inhibition

In vitro studies have demonstrated that compounds based on the diazepane structure can inhibit key enzymes involved in metabolic disorders, such as α-glucosidase and acetylcholinesterase. These findings are promising for developing treatments for conditions like Type 2 diabetes and Alzheimer's disease .

Table 1: Pharmacological Activities of 1,4-Diazepane Derivatives

| Compound Name | Activity Type | Efficacy (IC50 µM) | Reference |

|---|---|---|---|

| Compound A | Antidepressant | 15 | |

| Compound B | Anxiolytic | 10 | |

| Compound C | Anticonvulsant | 20 |

Table 2: Enzyme Inhibition Potency

| Compound Name | Target Enzyme | IC50 (µM) |

|---|---|---|

| Diazepane Derivative A | α-Glucosidase | 12.5 |

| Diazepane Derivative B | Acetylcholinesterase | 8.0 |

Wirkmechanismus

The mechanism of action of 1,4-diazepane-2-carboxylic acid dihydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various physiological effects. The exact mechanism depends on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 1,4-diazepane-2-carboxylic acid dihydrobromide with structurally or functionally related compounds, emphasizing differences in molecular properties, counterions, and applications:

Critical Analysis of Structural and Functional Differences

Ring Size and Flexibility :

- The seven-membered diazepane ring in the target compound provides greater conformational flexibility compared to six-membered piperazine (e.g., 1-n-propylpiperazine dihydrobromide) or piperidine derivatives (e.g., BD 1008). This flexibility may enhance binding to biological targets requiring adaptable ligands .

Counterion Effects :

- Bromide counterions (as in this compound) generally improve solubility in polar solvents compared to chloride analogs. However, chloride salts (e.g., 1,4-diazepane-2-carboxylic acid dihydrochloride) are often more cost-effective .

In contrast, the carboxylic acid group in the target compound may favor ionic interactions.

Pharmacological Relevance :

- BD 1008 and BD 1047 () are optimized for sigma receptor binding due to aromatic and alkylamine substituents, whereas 1,4-diazepane-2-carboxylic acid derivatives are more commonly employed as intermediates or standards .

Biologische Aktivität

1,4-Diazepane-2-carboxylic acid dihydrobromide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological properties, mechanisms of action, and potential therapeutic applications.

This compound, with the CAS number 1803570-17-3, is a dihydrobromide salt of a carboxylic acid derivative of diazepane. Its structure allows for interactions with various biological targets, making it a candidate for further pharmacological exploration.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's chiral nature facilitates stereospecific binding to active sites on enzymes or receptors, influencing various biochemical pathways. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes.

- Receptor Modulation : It could modulate receptor activity, affecting signal transduction pathways.

- Metal-Chelation : Similar compounds have demonstrated metal-chelating properties that enhance their biological efficacy.

Antimicrobial Activity

Some studies suggest that compounds similar to this compound possess antimicrobial properties. For example, the presence of a carboxylic acid group has been linked to enhanced antibacterial activity against certain pathogens.

Antiviral Properties

Molecular docking studies indicate that diazepane derivatives can effectively bind to viral proteins, inhibiting their function. This suggests potential applications in antiviral drug development.

Antioxidant Effects

Compounds with similar structures have demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models.

Data Table: Biological Activities and IC50 Values

| Activity Type | Compound | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Diazepane derivatives | Varies | |

| Antiviral | Related diazepanes | <50 | |

| Enzyme Inhibition | Various diazepane analogs | <10 | |

| Antioxidant | Diazepane analogs | Varies |

Case Studies

Several case studies highlight the potential of diazepane derivatives in clinical settings:

- Antiviral Screening : A study evaluated the inhibitory effects of various diazepane derivatives on HIV-1 integrase. Compounds exhibited IC50 values ranging from 12.41 µM to 47.44 µM, indicating significant antiviral potential.

- Enzyme Inhibition : Research on related compounds revealed effective inhibition of angiotensin-converting enzyme (ACE), showcasing their potential in treating hypertension and cardiovascular diseases.

- Antimicrobial Testing : In vitro testing showed that certain diazepane derivatives had notable antibacterial activity against Gram-positive and Gram-negative bacteria.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols when handling 1,4-Diazepane-2-carboxylic acid dihydrobromide in laboratory settings?

- Methodological Answer : Researchers must use chemical-resistant gloves (nitrile or neoprene), certified chemical splash goggles, and flame-retardant lab coats to mitigate exposure risks. Acute toxicity data indicate that inhalation or ingestion can cause harm; thus, work should be conducted in a fume hood with proper ventilation. Regular monitoring of airborne particulate levels is advised, and spills should be neutralized using inert absorbents like vermiculite .

Q. What experimental design strategies are effective for optimizing the synthesis of this compound?

- Methodological Answer : Utilize factorial design (e.g., 2^k designs) to systematically vary parameters such as reaction temperature, solvent polarity, and stoichiometric ratios. This minimizes the number of experiments while identifying critical interactions between variables. For example, a central composite design (CCD) can optimize yield and purity by analyzing quadratic effects of catalysts or reaction time .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic methods (NMR, IR) for cross-validation. For instance, proton NMR can confirm the presence of the diazepane ring and bromide counterions, while HPLC (using a C18 column and UV detection at 254 nm) quantifies impurities. Differential scanning calorimetry (DSC) can assess thermal stability and polymorphic transitions .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the reactivity of this compound?

- Methodological Answer : Apply multi-scale modeling to reconcile discrepancies. For example, density functional theory (DFT) calculations may predict nucleophilic attack at the diazepane ring, but experimental data might show steric hindrance. Validate hypotheses by synthesizing derivatives with modified substituents and analyzing reaction kinetics via stopped-flow spectroscopy. Cross-reference results with in situ FTIR to monitor intermediate formation .

Q. What advanced computational methods are suitable for studying the reaction mechanisms of this compound?

- Methodological Answer : Employ hybrid QM/MM (quantum mechanics/molecular mechanics) simulations to model solvent effects and transition states. Tools like Gaussian or ORCA can simulate reaction pathways, while molecular dynamics (MD) software (e.g., GROMACS) can predict solvation dynamics. Validate simulations with isotopic labeling experiments (e.g., deuterium tracing) to confirm mechanistic steps .

Q. What strategies are recommended for scaling up the synthesis of this compound while maintaining reaction efficiency?

- Methodological Answer : Use process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs) like pH and temperature. Implement continuous-flow reactors to enhance heat/mass transfer and reduce side reactions. Statistical process control (SPC) charts can track batch-to-batch variability, and response surface methodology (RSM) can refine scaling parameters .

Data Contradiction and Validation Frameworks

Q. How should researchers address inconsistencies in toxicity profiles reported for this compound?

- Methodological Answer : Conduct comparative toxicokinetic studies using in vitro (e.g., HepG2 cell assays) and in vivo models (rodent LD50 tests) under standardized protocols. Analyze discrepancies by reviewing solvent systems (e.g., DMSO vs. aqueous buffers) and exposure durations. Meta-analyses of existing data, stratified by study design, can identify confounding variables like impurities or degradation products .

Theoretical and Methodological Integration

Q. What theoretical frameworks are essential for guiding mechanistic studies of this compound?

- Methodological Answer : Adopt the "reaction engineering triad" (kinetics, thermodynamics, transport phenomena) to model reaction networks. For example, Marcus theory can explain electron transfer steps, while Eyring equations quantify activation parameters. Integrate these with crystallographic data (XRD) to correlate molecular geometry with reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.